molecular formula C9H9BrO2S B6202803 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid CAS No. 1784987-73-0

2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid

Cat. No.: B6202803
CAS No.: 1784987-73-0
M. Wt: 261.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid is an organic compound with the molecular formula C9H9BrO2S It is characterized by the presence of a bromine atom, a methylsulfanyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid typically involves the bromination of 2-(methylsulfanyl)phenylacetic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Zinc in acetic acid; performed at elevated temperatures.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are usually conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-(methylsulfanyl)phenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atom and the methylsulfanyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)phenylacetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-bromo-2-phenylacetic acid: Lacks the methylsulfanyl group, which can affect its chemical properties and applications.

    2-(methylsulfanyl)benzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring instead of the acetic acid moiety.

Uniqueness

2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid is unique due to the combination of the bromine atom and the methylsulfanyl group, which can impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1784987-73-0

Molecular Formula

C9H9BrO2S

Molecular Weight

261.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.